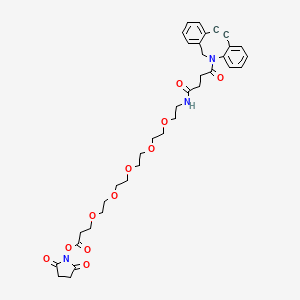

DBCO-PEG5-NHS ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N3O11/c40-32(11-12-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)37-16-18-46-20-22-48-24-26-49-25-23-47-21-19-45-17-15-36(44)50-39-34(42)13-14-35(39)43/h1-8H,11-27H2,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNJSALGAVUYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to DBCO-PEG5-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-PEG5-NHS ester, a key reagent in modern bioconjugation and drug development. This document details the molecule's core components, presents its quantitative data in a structured format, and offers detailed experimental protocols for its use.

Molecular Structure and Core Components

This compound is a heterobifunctional crosslinker that incorporates three key chemical entities: a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer with five repeating units (PEG5), and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities makes it a versatile tool for covalently linking molecules in a specific and controlled manner.

-

Dibenzocyclooctyne (DBCO): This is a strained cyclic alkyne that is highly reactive towards azide-functionalized molecules.[1][2] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][4] This bioorthogonality makes it ideal for use in complex biological systems, including live cells.[1] The DBCO group's intrinsic strain is the driving force for its high reactivity with azides, leading to the formation of a stable triazole linkage.

-

Polyethylene Glycol (PEG5): The PEG spacer consists of five repeating ethylene glycol units. This hydrophilic chain enhances the water solubility of the this compound and any molecule it is conjugated to. This property is particularly beneficial in preventing the aggregation of labeled proteins in solution. The flexible nature of the PEG spacer also minimizes steric hindrance, allowing for more efficient conjugation between large biomolecules.

-

N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group that readily and specifically couples with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on aminosilane-coated surfaces. This reaction forms a stable and covalent amide bond and occurs optimally at a neutral to slightly basic pH (typically 7-9).

The combination of these three components in a single molecule allows for a two-step bioconjugation strategy. First, the NHS ester is used to attach the DBCO-PEG5 moiety to a protein or another amine-containing molecule. Subsequently, the DBCO group on the modified molecule can be specifically reacted with an azide-functionalized molecule of interest.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C36H43N3O11 | |

| Molecular Weight | 693.74 g/mol | |

| Purity | ≥95% (typically determined by HPLC) | |

| Appearance | Viscous oil or amorphous solid | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |

| Storage Conditions | -20°C, desiccated | |

| CAS Number | 1378531-80-6 |

Experimental Protocols

This compound is a cornerstone reagent for various bioconjugation applications, including protein labeling, antibody-drug conjugate (ADC) development, and surface modification. The following sections provide detailed methodologies for its use.

General Protocol for Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein containing primary amines, followed by a subsequent click chemistry reaction with an azide-functionalized molecule.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Azide-containing molecule

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

-

-

Labeling of Protein with this compound:

-

Add a 20- to 30-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20%.

-

Incubate the reaction mixture at room temperature for 60 minutes with gentle stirring.

-

Quench the reaction by adding the quenching buffer to react with any unreacted NHS ester.

-

-

Purification of DBCO-labeled Protein:

-

Remove the excess, unreacted this compound and quenching buffer using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:

-

To the purified DBCO-labeled protein, add the azide-containing molecule. A 5- to 10-fold molar excess of the azide molecule is generally recommended.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Final Purification and Characterization:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted azide-containing molecule.

-

Characterize the final conjugate to determine the degree of labeling and purity using techniques like SDS-PAGE, SEC-HPLC, and mass spectrometry.

-

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a general workflow for the synthesis of an ADC using this compound. This process involves the modification of an antibody with the DBCO linker, followed by conjugation to an azide-functionalized cytotoxic drug.

Procedure:

-

Antibody Modification with this compound:

-

Follow the protein labeling protocol described in section 3.1 to conjugate this compound to the antibody. The molar excess of the linker may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

-

Conjugation to Azide-Functionalized Drug:

-

Prepare a stock solution of the azide-functionalized cytotoxic drug in a suitable solvent.

-

Add the azide-drug to the purified DBCO-labeled antibody. The molar equivalent of the drug will depend on the desired DAR.

-

Incubate the reaction mixture under optimized conditions (time and temperature) to facilitate the SPAAC reaction.

-

-

Purification and Analysis of the ADC:

-

Purify the resulting ADC from unreacted drug and other impurities using techniques such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC).

-

Characterize the ADC to determine its purity, DAR, and in vitro potency.

-

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.

Caption: Reaction scheme of a two-step bioconjugation using this compound.

Caption: Experimental workflow for protein bioconjugation with this compound.

References

A Technical Guide to DBCO-PEG5-NHS Ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of DBCO-PEG5-NHS ester, a key reagent in bioconjugation and drug development. This document details experimental protocols and presents quantitative data in a clear, accessible format to support your research and development endeavors.

Core Chemical Properties and Specifications

This compound is a heterobifunctional linker that contains a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The DBCO group facilitates copper-free click chemistry, a bioorthogonal reaction, by reacting with azide-functionalized molecules.[1][2] The NHS ester enables covalent bond formation with primary amines, such as those found on the side chains of lysine residues in proteins.[3][4]

The molecule incorporates a polyethylene glycol (PEG) spacer (PEG5), which enhances its hydrophilicity and water solubility.[1] This PEG linker also provides a flexible connection, minimizing steric hindrance during conjugation.

Quantitative Data Summary

| Property | Specification |

| Molecular Weight | 693.74 g/mol |

| Chemical Formula | C₃₆H₄₃N₃O₁₁ |

| Purity | >95% (typically analyzed by HPLC) |

| Appearance | Viscous oil or amorphous solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. |

| Storage Conditions | Store at -20°C, desiccated, and protected from light. Use anhydrous solvents and avoid moisture. |

| Reactivity | DBCO group: Reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC). NHS ester: Reacts with primary amines at pH 7-9 to form a stable amide bond. |

Bioconjugation Workflow

The primary application of this compound is in the two-step bioconjugation of molecules. This process first involves the labeling of a biomolecule containing primary amines with the DBCO moiety, followed by a copper-free click chemistry reaction with an azide-functionalized molecule of interest.

References

An In-depth Technical Guide to Bioconjugation with DBCO-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and practical application of DBCO-PEG5-NHS ester, a trifunctional linker revolutionizing the field of bioconjugation. We will delve into the chemistry of its reactive moieties, the role of its spacer arm, and provide detailed protocols for its use in creating precisely engineered biomolecular conjugates.

Introduction to this compound: A Molecule of Precision

This compound is a powerful heterobifunctional crosslinker designed for a two-step sequential bioconjugation strategy. It incorporates three key functional elements:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group for initial conjugation to proteins, antibodies, or other amine-containing molecules.

-

Dibenzocyclooctyne (DBCO): A strained alkyne for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and bioorthogonal "click chemistry" reaction.

-

Polyethylene Glycol (PEG) Spacer (PEG5): A hydrophilic five-unit PEG chain that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.

This unique combination of features allows for the creation of stable and well-defined bioconjugates with a high degree of control over the conjugation process.

The Core Mechanism of Action

The utility of this compound lies in its two distinct and orthogonal reaction chemistries, enabling a controlled, two-step labeling process.

Step 1: Amine Acylation via the NHS Ester

The first step involves the reaction of the NHS ester moiety with primary amines (-NH₂) present on the target biomolecule, such as the side chain of lysine residues or the N-terminus of a protein.[1] This reaction proceeds via a nucleophilic acyl substitution, forming a stable and covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[2]

The efficiency of this amine acylation is highly pH-dependent. The optimal pH range for the reaction is typically between 7.2 and 8.5.[3] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.[3]

Step 2: Bioorthogonal Ligation via DBCO-Azide Click Chemistry

Once the biomolecule is functionalized with the DBCO group, it is ready for the second step: the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the specific and rapid ligation of the DBCO group with a molecule containing an azide (-N₃) moiety.[4]

The driving force for this reaction is the significant ring strain of the cyclooctyne ring in the DBCO molecule. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed efficiently at physiological temperatures and in aqueous environments without the need for a cytotoxic copper(I) catalyst. The result is a stable triazole linkage.

The bioorthogonal nature of this reaction is a key advantage; DBCO and azide groups are essentially inert to the vast array of functional groups present in biological systems, ensuring highly specific conjugation with minimal off-target reactions.

The Role of the PEG5 Spacer

The inclusion of a five-unit polyethylene glycol (PEG) spacer is not merely a linker; it plays a crucial role in the overall performance of the bioconjugate. The key advantages of the PEG5 spacer include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the DBCO-functionalized biomolecule, which can be particularly beneficial when working with hydrophobic DBCO moieties, helping to prevent aggregation.

-

Reduced Steric Hindrance: The flexible PEG spacer provides a significant distance between the biomolecule and the reactive DBCO group, minimizing steric hindrance and allowing for more efficient reaction with the azide-containing molecule.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can lead to a longer circulation half-life and reduced renal clearance.

Quantitative Data for Bioconjugation

The efficiency of bioconjugation reactions using this compound is influenced by several factors. The following tables summarize key quantitative data to aid in experimental design and optimization.

Table 1: Stability of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | |

| 8.5 | 4 | 10 minutes | |

| 8.0 | Room Temperature | ~3.5 hours | |

| 8.5 | Room Temperature | ~3 hours | |

| 9.0 | Room Temperature | ~2 hours |

Table 2: Second-Order Rate Constants for DBCO-Azide Reactions

| DBCO Derivative | Azide Partner | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | Room Temperature | |

| PEG-DBCO | Peptide with Azidoamino Acid | 0.34 | HBS buffer (pH 7.4), 25°C | |

| Cyclooctyne | 8-Azidoadenosine | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the initial step of functionalizing a protein with a DBCO moiety.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or other protein purification system

Procedure:

-

Prepare the this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Setup: Add a 10- to 40-fold molar excess of the this compound stock solution to the protein sample (0.5–5 mg/mL). The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature or 2 hours on ice.

-

Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 20-50 mM to react with any unreacted NHS ester.

-

Purification: Remove the excess, unreacted this compound using a spin desalting column, dialysis, or size-exclusion chromatography. The purified DBCO-labeled protein can be stored at -20°C for up to a month.

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the second step of conjugating the DBCO-labeled protein with an azide-containing molecule.

Materials:

-

Purified DBCO-labeled protein

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Add the azide-containing molecule to the purified DBCO-labeled protein solution. A 2- to 4-fold molar excess of the azide-containing molecule is typically recommended.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analyzing the decrease in the DBCO absorbance at approximately 309 nm.

-

Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography).

-

Characterization: Characterize the final conjugate to determine the degree of labeling and purity using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its trifunctional design, combining the specificity of NHS ester chemistry, the bioorthogonality of copper-free click chemistry, and the beneficial properties of a PEG spacer, enables the creation of highly defined and functional bioconjugates. By understanding the underlying mechanisms of action and following optimized experimental protocols, scientists can leverage this reagent to advance their research in areas ranging from basic biological discovery to the development of novel therapeutics and diagnostics.

References

The Pivotal Role of the PEG5 Spacer in DBCO Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the development of highly efficient and biocompatible linker technologies is paramount for the creation of advanced therapeutics and diagnostics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the most prominent tools in this field is the dibenzocyclooctyne (DBCO) group, which enables copper-free click chemistry via strain-promoted alkyne-azide cycloaddition (SPAAC). The incorporation of a polyethylene glycol (PEG) spacer, specifically a five-unit PEG (PEG5), into DBCO linkers has emerged as a critical design element. This technical guide provides a comprehensive examination of the multifaceted role of the PEG5 spacer in DBCO linkers, detailing its impact on physicochemical properties, and providing actionable experimental protocols and conceptual workflows.

The Core Functions of the PEG5 Spacer

The inclusion of a PEG5 spacer in DBCO linkers imparts several advantageous properties that address key challenges in the development of bioconjugates. These benefits primarily revolve around improving the overall performance and developability of the resulting molecules.

Enhanced Hydrophilicity and Solubility: A primary function of the PEG5 spacer is to increase the aqueous solubility of the DBCO linker and the subsequent bioconjugate.[1][2] Many potent cytotoxic payloads used in ADCs and small molecule inhibitors in PROTACs are inherently hydrophobic, which can lead to aggregation and difficulties in handling and formulation in aqueous buffers. The hydrophilic nature of the five ethylene glycol units in the PEG5 spacer helps to counteract this hydrophobicity, thereby improving solubility and reducing the propensity for aggregation.[1][3]

Reduced Steric Hindrance: The PEG5 spacer introduces a flexible and extended connection between the DBCO moiety and the molecule to which it is attached. This spatial separation minimizes steric hindrance, which can be crucial for efficient conjugation.[3] By extending the reactive DBCO group away from the surface of a large biomolecule like an antibody, it becomes more accessible to its azide-functionalized binding partner, potentially leading to faster reaction kinetics and higher conjugation yields.

Improved Pharmacokinetics: PEGylation is a well-established strategy to favorably modulate the pharmacokinetic (PK) profile of therapeutic molecules. The hydrophilic PEG5 spacer can create a hydration shell around the bioconjugate, which can help to reduce non-specific uptake by the reticuloendothelial system. This can lead to a longer circulation half-life, reduced clearance, and potentially improved accumulation at the target site. While the effect is generally more pronounced with longer PEG chains, even short PEG spacers can contribute to improved PK properties.

Enhanced Stability: The PEG spacer can contribute to the overall stability of the bioconjugate by sterically shielding the linker and payload from enzymatic degradation. This can be particularly important for ADCs, where premature cleavage of the linker in systemic circulation can lead to off-target toxicity.

Quantitative Data on the Impact of Short PEG Spacers

Direct quantitative comparisons of DBCO linkers with and without a PEG5 spacer are not extensively available in the public domain. However, studies on linkers with short PEG chains (PEG2, PEG3, PEG4, and PEG8) provide valuable insights into the expected impact of a PEG5 spacer.

Impact on Hydrophilicity

The hydrophilicity of a molecule can be estimated by its distribution coefficient (logD), where a more negative value indicates higher hydrophilicity. The following table summarizes the effect of short PEG spacers on the logD of a peptide conjugate.

| Conjugate | Spacer Length | logD Value | Reference |

| 68Ga-NOTA-PEG2 -RM26 | 2 | -2.27 ± 0.07 | |

| 68Ga-NOTA-PEG3 -RM26 | 3 | -2.48 ± 0.05 | |

| 68Ga-NOTA-PEG4 -RM26 | 4 | -2.44 ± 0.05 | |

| 68Ga-NOTA-PEG6 -RM26 | 6 | -2.50 ± 0.09 | |

| Table 1: Effect of PEG spacer length on the hydrophilicity (logD) of a 68Ga-labeled bombesin antagonist. A general trend of increasing hydrophilicity (more negative logD) is observed with increasing PEG length. |

Impact on Pharmacokinetics

The following table presents pharmacokinetic data for PSMA inhibitors with different PEG spacer lengths, demonstrating the influence on tumor uptake and renal clearance.

| Radiotracer | Spacer Length | Tumor Uptake (%ID/g at 60 min) | Renal Uptake (%ID/g at 30 min) | Reference |

| [68Ga]Ga-Flu-1 | None | 39.28 ± 3.25 | High (serves as baseline) | |

| [68Ga]Ga-PP4-WD | 4 | 27.43 ± 1.81 | ~10-fold less than baseline | |

| [68Ga]Ga-PP8-WD | 8 | 15.21 ± 3.33 | ~5-fold less than baseline | |

| Table 2: Impact of PEG4 and PEG8 spacers on the in vivo tumor uptake and renal clearance of 68Ga-labeled PSMA inhibitors. The data indicates that while tumor uptake may be slightly reduced with PEGylation, renal clearance is significantly improved. |

Experimental Protocols

The following are detailed methodologies for the conjugation of a DBCO-PEG5-NHS ester to an antibody and the subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Protocol 1: Conjugation of this compound to an Antibody

Objective: To covalently attach the DBCO-PEG5 moiety to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody of interest (in a buffer free of primary amines, such as PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette with an appropriate molecular weight cutoff)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method such as dialysis against PBS or using an antibody cleanup kit.

-

Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted DBCO-PEG5 linker and quenching agent by SEC or dialysis.

-

For SEC, equilibrate the column with PBS, pH 7.4, and elute the conjugate.

-

For dialysis, perform against PBS, pH 7.4, with multiple buffer changes.

-

-

Characterization:

-

Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate the DBCO-labeled antibody with an azide-containing molecule.

Materials:

-

DBCO-labeled antibody (from Protocol 1)

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC)

Procedure:

-

Reaction Setup:

-

Mix the DBCO-labeled antibody with a 1.5- to 5-fold molar excess of the azide-containing molecule in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal reaction time may vary depending on the specific reactants.

-

-

Purification:

-

Purify the resulting bioconjugate to remove the unreacted azide-containing molecule using an appropriate method such as SEC.

-

-

Analysis:

-

Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm the successful conjugation and assess the purity of the product.

-

Mandatory Visualizations

PROTAC Design and Synthesis Workflow

Caption: A logical workflow for the design and synthesis of a PROTAC using a DBCO-PEG5 linker.

Antibody-Drug Conjugate (ADC) Mechanism of Action

Caption: The mechanism of action for an ADC utilizing a DBCO-PEG5 linker.

Conclusion

The PEG5 spacer is a critical component in modern DBCO linkers, offering a multitude of benefits that enhance the performance and developability of complex bioconjugates. Its ability to increase hydrophilicity, reduce steric hindrance, and improve pharmacokinetic properties makes it an invaluable tool for researchers and drug developers. While direct quantitative data for the PEG5 spacer can be inferred from studies on similar short PEG chains, the qualitative advantages are well-established. The provided experimental protocols and workflows serve as a practical guide for the implementation of DBCO-PEG5 linkers in the synthesis of next-generation therapeutics and research tools. As the field of bioconjugation continues to evolve, the rational design of linkers, including the strategic use of PEG spacers, will remain a cornerstone of innovation.

References

An In-depth Technical Guide to DBCO-PEG5-NHS Ester for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG5-NHS ester, a key reagent in copper-free click chemistry, detailing its mechanism of action, applications, and experimental protocols.

Introduction to this compound

This compound is a heterobifunctional crosslinker that serves as a critical tool for the covalent labeling and conjugation of biomolecules.[1][2] It possesses two key functional groups: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester.[3] The DBCO moiety facilitates copper-free click chemistry, a bioorthogonal reaction, through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules.[4][5] The NHS ester group, on the other hand, reacts specifically with primary amines, such as those found on the side chains of lysine residues in proteins.

A polyethylene glycol (PEG) spacer with five repeating units (PEG5) links the DBCO and NHS ester groups. This hydrophilic spacer enhances the water solubility of the reagent and the resulting conjugate, which helps to reduce aggregation, particularly of labeled proteins in solution. The flexibility and length of the PEG spacer also minimize steric hindrance, allowing for efficient conjugation to biomolecules.

The principal advantage of using DBCO-based reagents is the elimination of the need for a cytotoxic copper catalyst, which is required in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This makes copper-free click chemistry highly suitable for applications involving living cells and in vivo studies.

Mechanism of Action

The utility of this compound lies in its ability to participate in two distinct and highly specific chemical reactions: the reaction of the NHS ester with primary amines and the copper-free click reaction of the DBCO group with azides.

NHS Ester Reaction with Primary Amines

The NHS ester is a reactive group that readily forms a stable amide bond with primary amines under physiological to slightly alkaline conditions (pH 7-9). The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is highly efficient for labeling proteins and other biomolecules containing accessible primary amine groups.

Copper-Free Click Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once a biomolecule is labeled with the DBCO group, it can be conjugated to a second molecule containing an azide group through SPAAC. This reaction is a type of [3+2] cycloaddition that is driven by the ring strain of the cyclooctyne ring in the DBCO moiety. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. The result is a stable triazole linkage formed between the two molecules.

Data Presentation

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 693.74 g/mol | |

| Chemical Formula | C₃₆H₄₃N₃O₁₁ | |

| Appearance | Viscous oil or amorphous solid | |

| Purity | >95% (HPLC) | |

| Solubility | DMSO, DMF, DCM, THF, Chloroform | |

| Storage | -20°C, desiccated |

Reaction Parameters

| Parameter | Recommended Condition | Reference(s) |

| NHS Ester Reaction pH | 7.2 - 8.5 | |

| NHS Ester Reaction Time | 0.5 - 4 hours at RT or 4°C | |

| SPAAC Reaction Temperature | 4 - 37°C | |

| SPAAC Reaction Time | < 12 hours |

Stability of NHS Ester

The primary competing reaction for the NHS ester is hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.

| pH | Temperature | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0°C | 4 - 5 hours | |

| 8.6 | 4°C | 10 minutes | |

| 8.0 | Room Temperature | 210 minutes | |

| 8.5 | Room Temperature | 180 minutes | |

| 9.0 | Room Temperature | 125 minutes |

Experimental Protocols

This section provides a detailed protocol for the labeling of an antibody with this compound and subsequent conjugation to an azide-modified molecule.

Materials

-

Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification tools: Desalting spin columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) system

-

Azide-modified molecule for conjugation

Experimental Workflow

Detailed Procedure

Step 1: Preparation of Reagents

-

Antibody Preparation :

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or desalting into an appropriate buffer.

-

Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5).

-

-

This compound Stock Solution :

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

-

Step 2: Antibody Labeling

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar excess may need to be determined empirically.

-

Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.

Step 3: Quenching the Reaction

-

Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction.

-

Incubate for 5-15 minutes at room temperature.

Step 4: Purification of the DBCO-Labeled Antibody

-

Remove the excess, unreacted this compound and the NHS byproduct using a desalting spin column or size-exclusion chromatography. Follow the manufacturer's protocol for the chosen purification method.

Step 5: Copper-Free Click Conjugation

-

Mix the purified DBCO-labeled antibody with the azide-modified molecule. A 1.5- to 3-fold molar excess of the DBCO-labeled antibody to the azide-modified molecule is often recommended, but this can be adjusted based on the specific application.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

Step 6: Characterization of the Conjugate

-

The final conjugate can be characterized by various methods, including:

-

SDS-PAGE : To confirm the increase in molecular weight upon conjugation.

-

Mass Spectrometry : For precise mass determination of the conjugate.

-

UV-Vis Spectroscopy : To determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the DBCO group (around 309 nm).

-

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs) : For targeted delivery of cytotoxic drugs to cancer cells.

-

PROTACs (Proteolysis Targeting Chimeras) : In the synthesis of these molecules that induce targeted protein degradation.

-

Bioconjugation : For linking proteins, peptides, and other biomolecules.

-

Diagnostics and Imaging : In the development of targeted imaging agents.

-

Vaccine Development : To facilitate the conjugation of antigens to carriers, enhancing the immune response.

-

Material Science : For the modification of surfaces to improve their biocompatibility and functionality.

Signaling Pathway Diagram Example

This compound can be used to label antibodies that target specific cell surface receptors, enabling the study of signaling pathways. For example, an antibody targeting a receptor tyrosine kinase (RTK) can be labeled and then used to visualize receptor trafficking or to deliver a therapeutic agent.

This guide provides a foundational understanding of this compound and its application in copper-free click chemistry. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. help.lumiprobe.com [help.lumiprobe.com]

- 2. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Reactivity of DBCO-PEG5-NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimidyl ester (DBCO-PEG5-NHS ester) with primary amines. This heterobifunctional crosslinker is a cornerstone in modern bioconjugation, enabling the precise and stable linkage of molecules for applications ranging from targeted drug delivery and immunoassays to advanced imaging techniques. This document details the underlying chemistry, reaction kinetics, experimental protocols, and critical parameters for successful conjugation.

Introduction to this compound

This compound is a versatile chemical tool comprised of three key functional components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological media without interfering with native biochemical processes.

-

Polyethylene Glycol (PEG5): A five-unit polyethylene glycol spacer. The PEG linker enhances the water solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with biomolecules that are prone to aggregation.[1][2] The flexible PEG chain also minimizes steric hindrance between the conjugated molecules, allowing for better accessibility of binding sites.[1][2]

-

N-hydroxysuccinimidyl (NHS) Ester: An amine-reactive functional group. The NHS ester reacts efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[]

This dual functionality allows for a two-step conjugation strategy. First, the NHS ester is used to attach the DBCO moiety to a primary amine-containing molecule. Subsequently, the DBCO group is available for a highly specific click reaction with an azide-functionalized molecule.

Reactivity with Primary Amines: The Amide Bond Formation

The core of the utility of this compound lies in its efficient reaction with primary amines to form a chemically stable amide bond. This reaction is a nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the N-hydroxysuccinimide (NHS) group is eliminated as a good leaving group. This results in the formation of a stable amide bond between the DBCO-PEG5 linker and the target molecule.

dot

Caption: Reaction mechanism of this compound with a primary amine.

Reaction Kinetics and Efficiency

The reaction between an NHS ester and a primary amine is generally rapid, often reaching completion within 30 to 120 minutes at room temperature or 4°C. However, the efficiency of the reaction is influenced by several factors, most notably pH.

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of a non-reactive carboxylic acid. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.

| Parameter | Condition | Effect on Reaction | Citation |

| pH | 7.2 - 8.5 | Optimal range for efficient amine reaction. | |

| > 8.5 | Increased rate of NHS ester hydrolysis. | ||

| < 7.0 | Protonation of primary amines reduces their nucleophilicity. | ||

| Temperature | 4°C | Slower reaction rate, but reduced hydrolysis. | |

| Room Temperature (20-25°C) | Faster reaction rate, but increased hydrolysis. | ||

| Reactant Concentration | High protein/amine concentration | Favors aminolysis over hydrolysis. | |

| Low protein/amine concentration | Hydrolysis becomes a more significant competing reaction. | ||

| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | Essential to avoid reaction with buffer components. | |

| Buffers containing primary amines (e.g., Tris, Glycine) | Not recommended as they will compete with the target amine. |

Quantitative Data on NHS Ester Hydrolysis

| pH | Temperature | Half-life of NHS Ester Hydrolysis | Citation |

| 7.0 | 0°C | 4 - 5 hours | |

| 8.6 | 4°C | 10 minutes |

It is important to note that the rate of aminolysis on a surface can be significantly lower than the rate of hydrolysis. Therefore, for surface functionalization, optimizing conditions to favor the amine reaction is critical.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to various biomolecules. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific applications.

General Experimental Workflow

dot

References

Navigating the Solubility of DBCO-PEG5-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape relies heavily on the precise and efficient linking of molecules. Among the arsenal of tools available, DBCO-PEG5-NHS ester has emerged as a critical reagent for copper-free click chemistry applications. Its structure, featuring a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, makes it a versatile linker. However, achieving optimal performance with this reagent is intrinsically linked to its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and common aqueous buffers, equipping researchers with the knowledge to design and execute their experiments with confidence.

Understanding the Solubility Profile

The solubility of this compound is a tale of two moieties. The large, hydrophobic DBCO group inherently limits its aqueous solubility. To counteract this, a five-unit PEG spacer is incorporated into the molecule. This hydrophilic chain significantly enhances its solubility in aqueous environments, a critical feature for most biological applications.

Solubility in Organic Solvents

DMSO is a highly effective solvent for this compound, capable of dissolving it at high concentrations. This makes DMSO an ideal choice for preparing concentrated stock solutions.

Solubility in Aqueous Buffers

While the PEG spacer imparts water solubility, the overall solubility in aqueous buffers is still limited compared to organic solvents. Generally, DBCO-PEG-NHS esters are considered soluble in aqueous solutions, but this is dependent on the specific buffer composition and pH. The hydrophilic PEG spacer not only improves water solubility but also helps to reduce aggregation of labeled proteins in solution[1][2][3]. For a similar compound, DBCO-PEG4-NHS ester, a solubility of up to 1.5 mM in aqueous buffers has been reported. Another source indicates a solubility of 10 mg/mL for a general "DBCO PEG NHS" in water[4].

Quantitative Solubility Data

To facilitate experimental design, the following table summarizes the available quantitative solubility data for this compound and related compounds.

| Solvent/Buffer | Compound | Concentration | Notes | Source(s) |

| DMSO | This compound | 80 mg/mL (115.32 mM) | Sonication is recommended to aid dissolution. | [4] |

| Aqueous Buffers | DBCO-PEG4-NHS ester | Up to 1.5 mM | This provides an estimate for the PEG5 analogue. | |

| Water | DBCO PEG NHS | 10 mg/mL | This is for a general DBCO PEG NHS, not specific to the PEG5 variant. | |

| Organic Solvents | This compound | Soluble | Qualitatively described as soluble in DMF, DCM, THF, and Chloroform. |

Experimental Protocols

The following protocols provide standardized methods for preparing solutions of this compound for use in bioconjugation experiments.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for later use.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the desired volume of anhydrous DMSO to the vial containing the this compound to achieve the target concentration (e.g., 80 mg/mL).

-

Vortex the solution vigorously until the compound is completely dissolved.

-

If necessary, sonicate the solution for short intervals to aid dissolution.

-

Store the stock solution at -20°C or -80°C in a desiccated environment. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the dilution of a DMSO stock solution into an aqueous buffer for immediate use in a labeling reaction. It is the most common method for utilizing this compound in biological applications.

Materials:

-

Concentrated stock solution of this compound in DMSO (from Protocol 1)

-

Aqueous reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at the desired pH (typically 7.2-8.5 for NHS ester reactions)

-

Pipettes

Procedure:

-

Thaw the concentrated DMSO stock solution of this compound.

-

Determine the final concentration of the this compound required for your experiment.

-

Add the appropriate volume of the DMSO stock solution to the aqueous reaction buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.

-

Gently mix the solution immediately after adding the DMSO stock.

-

Ensure that the final concentration of DMSO in the reaction mixture is kept to a minimum (typically <10%) to avoid any detrimental effects on the biological sample (e.g., protein denaturation).

-

Use the freshly prepared working solution immediately for your conjugation reaction.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility and preparing solutions of a chemical compound like this compound for experimental use.

Caption: Logical workflow for assessing solubility and preparing solutions.

Signaling Pathways and Experimental Workflows

While this compound is a tool for bioconjugation and does not directly participate in signaling pathways, it is instrumental in creating probes to study such pathways. The experimental workflow for a typical bioconjugation experiment using this reagent is outlined below.

Caption: Workflow for labeling an amine-containing molecule.

By understanding the solubility characteristics and following the appropriate protocols, researchers can effectively utilize this compound to advance their research in drug development, diagnostics, and fundamental biological studies.

References

A Technical Guide to the Storage and Stability of DBCO-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive storage and stability guidelines for DBCO-PEG5-NHS ester, a critical heterobifunctional linker used in bioconjugation, drug delivery, and diagnostics. Understanding the chemical liabilities of both the N-hydroxysuccinimide (NHS) ester and the dibenzocyclooctyne (DBCO) moieties is paramount for ensuring the reproducibility and success of conjugation strategies.

Core Principles of this compound Stability

This compound is a molecule with two distinct reactive groups, each with its own stability profile. The NHS ester is susceptible to hydrolysis, while the strained alkyne of the DBCO group can undergo oxidation or react with certain nucleophiles. The polyethylene glycol (PEG) spacer enhances solubility but can also influence the reactivity and stability of the terminal groups.

The NHS Ester: A Race Against Hydrolysis

The primary degradation pathway for the NHS ester is hydrolysis, a reaction that competes with the desired aminolysis (reaction with primary amines).[][2][3] The rate of hydrolysis is highly dependent on pH, temperature, and buffer composition.[4][5] In aqueous solutions, the NHS ester is cleaved, yielding an unreactive carboxylic acid and N-hydroxysuccinimide. This process is irreversible and renders the linker incapable of reacting with its target amine.

The DBCO Group: Maintaining "Click" Reactivity

The DBCO group is essential for copper-free click chemistry, officially known as strain-promoted alkyne-azide cycloaddition (SPAAC). While generally stable, the DBCO group can lose its reactivity over time, primarily through oxidation and reaction with water, especially when stored improperly. It is crucial to avoid exposure to strong oxidizing agents and azide-containing buffers during storage and handling of the DBCO-functionalized molecule.

Recommended Storage and Handling

Proper storage and handling are critical to maximize the shelf-life and performance of this compound.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is the most commonly recommended storage temperature. Some suppliers suggest storage at -10°C. | Minimizes both NHS ester hydrolysis and DBCO group degradation. |

| Environment | Store in a desiccated, light-protected container. | NHS esters are moisture-sensitive. Protecting from light minimizes potential photo-degradation. |

| Form | Solid form is more stable than solutions. | Reduces mobility of reactants and slows degradation pathways. |

| Solvents | For reconstitution, use anhydrous, amine-free organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). | Prevents premature hydrolysis of the NHS ester. |

Handling Best Practices

-

Work Quickly: Once reconstituted, use the this compound solution promptly to minimize hydrolysis.

-

Avoid Contamination: Use clean, dry equipment and high-purity, anhydrous solvents.

-

Buffer Selection: For conjugation reactions, use amine-free buffers at a pH range of 7.2-8.5. Common choices include phosphate-buffered saline (PBS), HEPES, or borate buffers. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.

-

Quenching: After the desired reaction time, quench any unreacted NHS ester with an excess of a primary amine-containing buffer, such as Tris or glycine, to prevent non-specific labeling of other components in the sample.

Stability Data and Degradation Pathways

While specific kinetic data for this compound is not extensively published, the stability can be inferred from the behavior of its constituent functional groups.

Table of NHS Ester Hydrolysis Half-life

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

| 8.0 | Room Temperature | 210 minutes (for a porphyrin-NHS ester) |

| 8.5 | Room Temperature | 180 minutes (for a porphyrin-NHS ester) |

| 9.0 | Room Temperature | 125 minutes (for a porphyrin-NHS ester) |

Degradation Pathways

The primary degradation pathways for this compound are the hydrolysis of the NHS ester and the degradation of the DBCO group.

Experimental Protocols for Stability Assessment

To ensure optimal performance, researchers can perform in-house stability tests. Below are generalized protocols for assessing the stability of the NHS ester and DBCO functionalities.

Protocol: Assessing NHS Ester Hydrolysis via HPLC

This experiment monitors the disappearance of the active NHS ester over time in an aqueous buffer.

Materials:

-

This compound

-

Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

Anhydrous DMSO

-

Reverse-phase HPLC system with a C18 column

-

UV detector

Methodology:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Initiate the hydrolysis reaction by diluting the stock solution into the aqueous buffer to a final concentration of 1 mg/mL.

-

Immediately inject a sample (t=0) onto the HPLC system.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

-

Inject samples at regular time intervals (e.g., every 30 minutes for 4 hours).

-

Monitor the chromatograms at a wavelength where both the active ester and the hydrolyzed product can be detected (e.g., 260 nm for the NHS byproduct or a wavelength specific to the DBCO group).

-

Quantify the peak area of the this compound at each time point to determine the rate of hydrolysis.

Protocol: Functional Assessment of DBCO Stability via a "Click" Reaction

This experiment evaluates the ability of the stored this compound to participate in a copper-free click reaction.

Materials:

-

Stored this compound (and a fresh, control sample if available)

-

An azide-containing fluorescent dye (e.g., Azide-Fluor 488)

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Fluorometer or fluorescence plate reader

Methodology:

-

Prepare stock solutions of the stored and fresh this compound in anhydrous DMSO.

-

Prepare a stock solution of the azide-containing fluorescent dye in DMSO.

-

In a reaction vessel, combine the this compound solution and the azide-dye solution in the reaction buffer. A molar excess of the azide dye is recommended.

-

Incubate the reaction mixture at room temperature for a set period (e.g., 1-2 hours), protected from light.

-

Measure the fluorescence intensity of the reaction mixture. The formation of the triazole product often results in a change in the fluorescence properties of the dye, which can be correlated with the reactivity of the DBCO group.

-

Compare the fluorescence signal generated using the stored this compound to that of the fresh sample to assess any loss of reactivity.

Conclusion

The stability of this compound is a critical factor for successful bioconjugation. By adhering to strict storage and handling protocols, researchers can minimize the degradation of both the NHS ester and the DBCO functionalities. The primary concerns are the hydrolysis of the NHS ester, which is accelerated by moisture and alkaline pH, and the potential degradation of the DBCO group over time. For applications requiring high efficiency and reproducibility, it is recommended to use the reagent promptly after reconstitution and to consider in-house stability assessments for long-term studies.

References

DBCO-PEG5-NHS ester molecular weight and formula

An In-depth Technical Guide to DBCO-PEG5-NHS Ester: Properties and Applications

For researchers, scientists, and drug development professionals, this compound is a pivotal tool in the realm of bioconjugation and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application, and a visual representation of the experimental workflow.

Core Properties of this compound

Dibenzocyclooctyne (DBCO) reagents are instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The this compound combines the highly reactive DBCO group with a hydrophilic polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. This trifunctional composition makes it an ideal linker for attaching biomolecules to various substrates. The PEG spacer enhances solubility and reduces steric hindrance, while the NHS ester allows for covalent conjugation to primary amines, such as those found on the lysine residues of proteins.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃₆H₄₃N₃O₁₁ | [1][2][3][4][5] |

| Molecular Weight | 693.74 g/mol |

Experimental Protocol: Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of a protein with this compound. This process is often the first step in preparing a protein for subsequent conjugation to an azide-containing molecule via copper-free click chemistry.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 0.5-5 mg/mL.

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

1 M Tris-HCl, pH 8.0.

-

Desalting column (e.g., Zeba™ Spin Desalting Columns).

-

Reaction tubes.

-

Centrifuge.

Procedure:

-

Reagent Preparation :

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.

-

-

Protein Preparation :

-

Ensure the protein solution is in a buffer free of primary amines (e.g., Tris) that would compete with the labeling reaction. PBS at pH 7.2-7.4 is a suitable buffer.

-

-

Labeling Reaction :

-

Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

-

Gently mix the reaction solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to maintain protein stability and solubility.

-

Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or for 2 hours at 4°C. Protect the reaction from light.

-

-

Quenching the Reaction :

-

To stop the labeling reaction, add a small volume of 1 M Tris-HCl, pH 8.0. This will quench any unreacted NHS ester.

-

Incubate for an additional 5-15 minutes at room temperature.

-

-

Purification of the DBCO-Labeled Protein :

-

Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with an appropriate buffer, such as PBS, pH 7.4. Follow the manufacturer's instructions for the specific desalting column used.

-

The purified DBCO-labeled protein is now ready for the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-containing molecule.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling process using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound | AAT Bioquest [aatbio.com]

- 5. vectorlabs.com [vectorlabs.com]

Methodological & Application

Application Notes: High-Efficiency Protein Labeling with DBCO-PEG5-NHS Ester for Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to a wide range of applications in biological research and drug development, from elucidating cellular signaling pathways to the creation of targeted therapeutics like antibody-drug conjugates (ADCs). Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a highly specific and biocompatible method for covalently linking molecules in complex biological environments. The DBCO-PEG5-NHS ester is a key reagent in this field, enabling the straightforward attachment of a dibenzocyclooctyne (DBCO) moiety to proteins via reaction with primary amines, such as the lysine residues on the protein surface. This application note provides a detailed protocol for protein labeling with this compound, summarizes key quantitative data, and illustrates relevant experimental workflows and signaling pathways.

The this compound features a hydrophilic polyethylene glycol (PEG) spacer that enhances the solubility of the labeled protein and minimizes steric hindrance, thereby facilitating subsequent "click" reactions with azide-tagged molecules.[1][2][3] This protocol is designed to be broadly applicable to a variety of proteins, including antibodies, and can be adapted for specific research needs.

Quantitative Data Summary

The efficiency of protein labeling with this compound, often expressed as the Degree of Labeling (DOL), is a critical parameter that can be influenced by several factors, most notably the molar ratio of the DBCO reagent to the protein. The following table summarizes quantitative data on the effect of the molar excess of DBCO-NHS ester on the labeling of antibodies, providing a guideline for optimizing conjugation reactions.

| Molar Excess of DBCO-NHS Ester to Antibody | Resulting Average Degree of Labeling (DOL) | Subsequent Click Reaction Yield | Notes |

| 1:1 | ~1.1 | Low | A low molar excess results in a low degree of labeling. |

| 2:1 | ~1.8 | Moderate | Increasing the molar excess improves the DOL. |

| 3:1 | ~2.5 | High | A 3-fold molar excess provides a good balance of labeling and yield. |

| 5:1 | ~3.5 | Highest | Optimal for achieving a high degree of labeling and subsequent click reaction yield. |

| 7:1 | ~4.2 | High | Further increases in molar excess lead to higher DOL. |

| >10:1 | >5.0 | Decreased | High molar excess can lead to protein precipitation and reduced click reaction yield.[4] |

Note: The optimal DOL can vary depending on the specific protein and its intended application. For antibodies, a DOL between 2 and 10 is often considered ideal. It is recommended to perform small-scale optimization experiments to determine the best molar ratio for your specific protein and application.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a protein, such as an antibody, with this compound.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Zeba™ Spin Desalting Columns or equivalent)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the Reaction Buffer.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to the table above). A 10- to 40-fold molar excess is a common starting point.[5]

-

Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris to quench any unreacted this compound.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

-

Determination of Degree of Labeling (Optional but Recommended):

-

The DOL can be determined by measuring the absorbance of the purified, labeled protein at 280 nm (for the protein) and 309 nm (for the DBCO group).

-

The concentration of the DBCO moiety can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.

-

The protein concentration is determined from the absorbance at 280 nm, correcting for the contribution of the DBCO group at this wavelength.

-

DOL = (moles of DBCO) / (moles of protein).

-

-

Storage:

-

Store the purified DBCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Visualizations

Experimental Workflow: Labeling of Cell Surface Glycoproteins

This workflow illustrates the process of labeling cell surface glycoproteins using a two-step bioorthogonal approach, starting with metabolic labeling followed by a click reaction with a DBCO-functionalized probe.

Signaling Pathway: HER2 Signaling and Antibody-Based Targeting

Proteins labeled with this compound, particularly antibodies, are instrumental in studying and targeting specific signaling pathways implicated in diseases like cancer. The Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway is a prime example. Anti-HER2 antibodies, such as Trastuzumab, can be labeled to visualize their binding to HER2 on cancer cells and to develop antibody-drug conjugates that deliver cytotoxic agents directly to the tumor site. This diagram illustrates the HER2 signaling cascade and the intervention point for a labeled anti-HER2 antibody.

References

- 1. An Intersection Between the Immune System and Cellular Signaling Pathways - The Impact of Anti-HER2 Monoclonal Antibodies on Individualized Approaches to Patients with Breast Cancer [gavinpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness [mdpi.com]

- 4. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single Particle Tracking Reveals that EGFR Signaling Activity Is Amplified in Clathrin-Coated Pits | PLOS One [journals.plos.org]

Application Note: Step-by-Step Guide for DBCO-PEG5-NHS Ester Conjugation to Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of DBCO-PEG5-NHS ester to antibodies. This procedure is a cornerstone of modern bioconjugation, enabling the creation of advanced biologics such as antibody-drug conjugates (ADCs) and targeted imaging agents. The protocol leverages the robust and specific reaction between an N-hydroxysuccinimide (NHS) ester and primary amines on the antibody, followed by a bioorthogonal, copper-free "click chemistry" reaction.

The this compound is a heterobifunctional linker. The NHS ester group reacts efficiently with primary amines, such as the side chains of lysine residues on an antibody, to form a stable amide bond.[1][2] The Dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts specifically with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This "click reaction" is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds under mild physiological conditions without the need for a cytotoxic copper catalyst.[5] The inclusion of a hydrophilic 5-unit polyethylene glycol (PEG5) spacer enhances the solubility of the hydrophobic DBCO moiety and provides flexibility, which can reduce steric hindrance.

Chemical Reaction Pathway and Experimental Workflow

The conjugation process occurs in two main stages. First, the antibody is "activated" by reacting its lysine residues with the this compound. Second, the resulting DBCO-functionalized antibody is ready to be conjugated to any molecule carrying an azide group through a copper-free click reaction.

The overall experimental process follows a logical sequence of preparation, reaction, and purification to ensure a high-quality final product.

Quantitative Data Summary

Successful conjugation depends on optimizing several key parameters. The following table summarizes recommended conditions based on established protocols.

| Parameter | Recommended Value | Notes | Citations |

| Antibody Purity | >95% | Must be free of amine-containing stabilizers (BSA, glycine) and sodium azide. | |

| Antibody Buffer | Amine-free buffer (e.g., PBS, HEPES) | pH should be between 7.0 and 8.5 for optimal NHS ester reactivity. | |

| Antibody Conc. | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. | |

| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive. | |

| Molar Excess of Ester | 10- to 30-fold molar excess over antibody | The optimal ratio should be determined empirically. For antibody concentrations < 5 mg/mL, a 20- to 50-fold excess may be needed. | |

| Reaction Temperature | Room Temperature (20-25°C) | Alternatively, the reaction can be performed at 4°C for sensitive antibodies. | |

| Reaction Time | 30 - 60 minutes | If reacting at 4°C, extend the time to 2 hours or overnight. | |

| Quenching Agent | Tris buffer | Add to a final concentration of 50-100 mM to quench unreacted NHS ester. | |

| Quenching Time | 15 minutes | ||

| Storage of Conjugate | -20°C or -80°C | The DBCO group can lose reactivity over time; storage for up to one month at -20°C is generally acceptable. |

Experimental Protocols

Part 1: Antibody Preparation (Pre-conjugation)

It is critical to prepare the antibody correctly to ensure efficient labeling.

-

Remove Interfering Substances: Commercially available antibodies often contain stabilizers like Bovine Serum Albumin (BSA) or preservatives like sodium azide, which interfere with the conjugation chemistry.

-

Amine-containing molecules (Tris, glycine, BSA) will compete with the antibody's lysines for the NHS ester.

-

Sodium azide will react with the DBCO group.

-

-

Buffer Exchange: Use a desalting column or dialysis to exchange the antibody into an amine-free buffer, such as Phosphate Buffered Saline (PBS) at a pH of 7.2-8.0.

-

Concentration Adjustment: After buffer exchange, determine the antibody concentration using a NanoDrop spectrophotometer (A280) or a Bradford protein assay. Adjust the concentration to be within the recommended range of 1-5 mg/mL.

Part 2: this compound Conjugation

-

Prepare this compound: Immediately before starting the reaction, allow the vial of this compound to warm to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous dimethyl sulfoxide (DMSO).

-

Initiate Conjugation: Add the calculated volume of the 10 mM this compound stock solution to the prepared antibody solution to achieve the desired molar excess (e.g., 20-fold). Mix gently by pipetting. The final concentration of DMSO in the reaction should ideally be below 20%.

-

Incubate: Allow the reaction to proceed for 60 minutes at room temperature with gentle mixing.

-

Quench the Reaction: Stop the reaction by adding a stock solution of 1M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.

-

Incubate for Quenching: Incubate for an additional 15 minutes at room temperature.

Part 3: Purification of the DBCO-Antibody Conjugate

-

Remove Excess Reagent: To obtain a pure conjugate, it is essential to remove the unreacted this compound and the quenching agent. The most common method is using a desalting column with an appropriate molecular weight cutoff (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

-

Perform Desalting: Equilibrate the desalting column with PBS according to the manufacturer's instructions. Apply the quenched reaction mixture to the column and centrifuge to collect the purified DBCO-labeled antibody.

Part 4: Characterization (Degree of Labeling)

The average number of DBCO molecules conjugated per antibody, known as the Degree of Labeling (DOL) or Degree of Substitution (DOS), can be determined using UV-Vis spectrophotometry.

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (for the antibody) and 309 nm (for the DBCO group).

-

Calculate DOL: Use the Beer-Lambert law and the following formula to calculate the DOL.

-

Protein Concentration (M): [Ab] = (A280 - (A309 * CF)) / ε_protein

-

DBCO Concentration (M): [DBCO] = A309 / ε_DBCO

-

DOL: DOL = [DBCO] / [Ab]

-

Where:

-

A280 and A309 are the absorbances at the respective wavelengths.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

-

ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).

-

CF is a correction factor for the DBCO absorbance at 280 nm (typically ~0.90).

-

-

Part 5: Storage and Downstream Use

-

Storage: Store the purified DBCO-antibody conjugate in a suitable buffer at -20°C. For long-term storage, -80°C is recommended. Note that the reactivity of the DBCO group may decrease over several weeks.

-

Downstream Click Reaction: The DBCO-functionalized antibody is now ready for the copper-free click reaction.

-